molecular formula C41H27N8Na5O19S5 B14148959 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((((5-hydroxy-7-sulfo-6-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)-2-naphthalenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, pentasodium salt CAS No. 72987-21-4

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((((5-hydroxy-7-sulfo-6-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)-2-naphthalenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, pentasodium salt

Cat. No.: B14148959
CAS No.: 72987-21-4
M. Wt: 1211.0 g/mol
InChI Key: BRZMATKZKCMEPJ-UHFFFAOYSA-I
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Description

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((((5-hydroxy-7-sulfo-6-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)-2-naphthalenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, pentasodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups, azo linkages, and naphthalene rings. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including diazotization, coupling reactions, and sulfonation. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. Sulfonation is then carried out to introduce sulfonic acid groups, enhancing the compound’s solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo linkages can be reduced to form amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Sulfuric acid, chlorosulfonic acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aromatic amines.

    Substitution: Various sulfonated derivatives.

Scientific Research Applications

This compound finds applications in several scientific research fields:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of textiles, inks, and plastics.

Mechanism of Action

The compound exerts its effects through its ability to interact with various molecular targets. The azo linkages and sulfonic acid groups play a crucial role in its binding affinity and reactivity. The compound can form stable complexes with metal ions, which is essential for its application in dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthalenedisulfonic acid derivatives: Compounds with similar naphthalene and sulfonic acid structures.

    Azo dyes: Compounds with similar azo linkages and color properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its multiple sulfonic acid groups enhance solubility, while the azo linkages contribute to its vibrant color and stability.

Properties

CAS No.

72987-21-4

Molecular Formula

C41H27N8Na5O19S5

Molecular Weight

1211.0 g/mol

IUPAC Name

pentasodium;4-hydroxy-5-[[4-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C41H32N8O19S5.5Na/c1-20-11-32(35(68-2)19-31(20)47-48-33-17-27(70(56,57)58)13-22-14-28(71(59,60)61)18-34(50)38(22)33)43-41(52)42-24-5-9-29-21(12-24)15-37(73(65,66)67)39(40(29)51)49-46-30-10-6-25(16-36(30)72(62,63)64)45-44-23-3-7-26(8-4-23)69(53,54)55;;;;;/h3-19,50-51H,1-2H3,(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;;/q;5*+1/p-5

InChI Key

BRZMATKZKCMEPJ-UHFFFAOYSA-I

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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